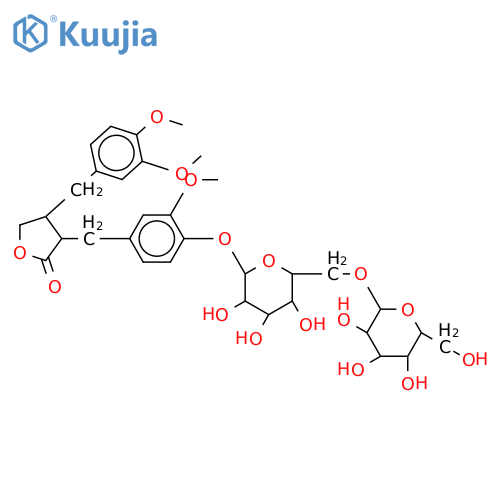Cas no 41682-24-0 (Arctigenin 4'-O-β-gentiobioside)

41682-24-0 structure
商品名:Arctigenin 4'-O-β-gentiobioside
CAS番号:41682-24-0
MF:C33H44O16
メガワット:696.6929
CID:2011283
Arctigenin 4'-O-β-gentiobioside 化学的及び物理的性質
名前と識別子
-
- Arctigenin-4'-beta-gentiobiosid
- Arctigenin 4'-O-β-gentiobioside
- Arctigenin 4'-O-beta-gentiobioside
- arctigenin-4'-O-Beta-gentiobioside
- Arctigenin-4'-β-gentiobiosid
- gentiobiosyl arctigenin
- Arctigenin 4'-gentiobioside
- 4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymet
- Arctigenin 4'-O-
- A-gentiobioside
- Arctigenin 4'-O-|A-gentiobioside
-
- インチ: 1S/C33H44O16/c1-42-19-6-4-15(10-21(19)43-2)8-17-13-45-31(41)18(17)9-16-5-7-20(22(11-16)44-3)47-33-30(40)28(38)26(36)24(49-33)14-46-32-29(39)27(37)25(35)23(12-34)48-32/h4-7,10-11,17-18,23-30,32-40H,8-9,12-14H2,1-3H3
- InChIKey: FEQSYBHDHIPRKS-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)C(O)C(O)C(COC2C(O)C(O)C(O)C(CO)O2)O1)OC1C(OC)=CC(CC2C(CC3C=C(OC)C(OC)=CC=3)COC2=O)=CC=1
計算された属性
- せいみつぶんしりょう: 696.262935g/mol
- ひょうめんでんか: 0
- XLogP3: -0.4
- 水素結合ドナー数: 7
- 水素結合受容体数: 16
- 回転可能化学結合数: 13
- どういたいしつりょう: 696.262935g/mol
- 単一同位体質量: 696.262935g/mol
- 水素結合トポロジー分子極性表面積: 233Ų
- 重原子数: 49
- 複雑さ: 1040
- 同位体原子数: 0
- 原子立体中心数の決定: 12
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 696.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 174-176 ºC
- ようかいど: 極微溶性(0.31 g/l)(25ºC)、
- PSA: 232.52000
- LogP: -1.71030
Arctigenin 4'-O-β-gentiobioside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP3074-5mg |
Arctigenin 4'-O-β-gen |
41682-24-0 | 98% | 5mg |
$260 | 2023-09-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A77060-5mg |
arctigenin-4-O-β-D-gentiobioside |
41682-24-0 | ,HPLC≥98% | 5mg |
¥2458.0 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55006-1mg |
Arctigenin 4'-O-β-gentiobioside |
41682-24-0 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1396-1 mg |
Arctigenin 4'-O-beta-gentiobioside |
41682-24-0 | 1mg |
¥2440.00 | 2022-02-28 | ||
| A2B Chem LLC | AF83672-500mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 98% by HPLC | 500mg |
$8248.00 | 2024-04-20 | |
| MedChemExpress | HY-N2212-1mg |
Arctigenin 4'-O-β-gentiobioside |
41682-24-0 | 1mg |
¥1300 | 2024-04-18 | ||
| 1PlusChem | 1P00CIZC-5mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 5mg |
$378.00 | 2024-05-02 | ||
| A2B Chem LLC | AF83672-25mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 98% by HPLC | 25mg |
$902.00 | 2024-04-20 | |
| A2B Chem LLC | AF83672-5mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 98% by HPLC | 5mg |
$280.00 | 2024-04-20 | |
| Cooke Chemical | M7435058-5mg |
Arctigenin4''-O-β-gentiobioside |
41682-24-0 | ≥98% | 5mg |
RMB 2000.00 | 2023-09-07 |
Arctigenin 4'-O-β-gentiobioside 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:41682-24-0)Arctigenin-4'-O-β-gentiobioside

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:41682-24-0)Arctigenin 4'-O-β-gentiobioside

清らかである:99%
はかる:100mg
価格 ($):1870.0